molecular formula C15H8O5 B8703149 1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate CAS No. 138975-98-1

1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate

Cat. No.: B8703149
CAS No.: 138975-98-1
M. Wt: 268.22 g/mol
InChI Key: WSSBCSBPPNVTHS-UHFFFAOYSA-N
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Description

1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate typically involves the reaction of phthalic anhydride with appropriate benzoic acid derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where phthalic anhydride and benzoic acid derivatives are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives .

Scientific Research Applications

1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzofuran core and ester functional group make it versatile for various chemical transformations and applications .

Properties

CAS No.

138975-98-1

Molecular Formula

C15H8O5

Molecular Weight

268.22 g/mol

IUPAC Name

(1,3-dioxo-2-benzofuran-4-yl) benzoate

InChI

InChI=1S/C15H8O5/c16-13(9-5-2-1-3-6-9)19-11-8-4-7-10-12(11)15(18)20-14(10)17/h1-8H

InChI Key

WSSBCSBPPNVTHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C(=O)OC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Fluorophthalic anhydride (0.44 g, 2.6 mmol shown as FPAN in table below), potassium fluoride (Aldrich, 0.18 g, 3.1 mmol), benzoic acid (Aldrich, 0.28 g, 2.3 mmol shown as BzOH in table below) and dimethyl formamide (Aldrich, 3 ml) were heated in a 160° C. oil bath. The reaction was monitored by GC and showed the following results (BOPAN=benzoyloxyphthalic anhydride; ODPAN=oxydiphthalic anhydride; and HOPAN=hydroxyphthalic anhydride):
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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